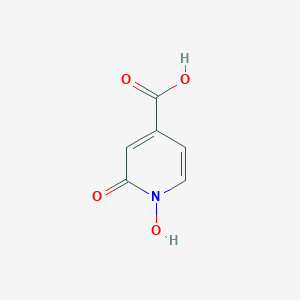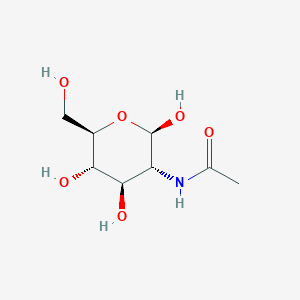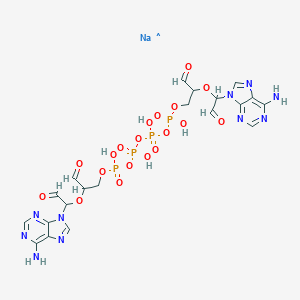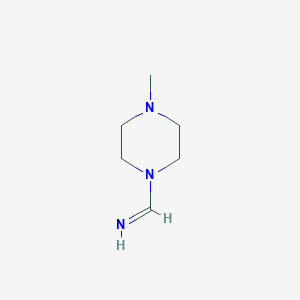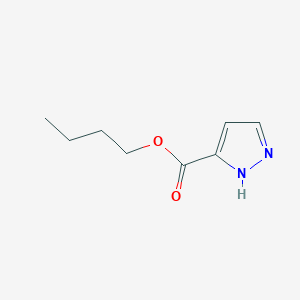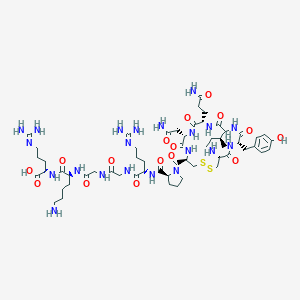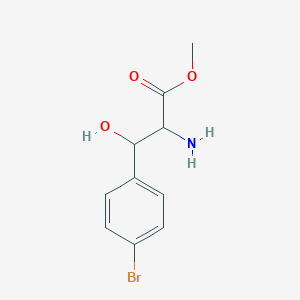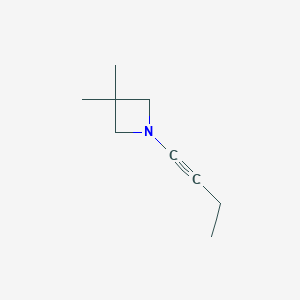
1-(But-1-yn-1-yl)-3,3-dimethylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-1-yn-1-yl)-3,3-dimethylazetidine, also known as BDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDMA is a cyclic amine that contains both a triple bond and a quaternary carbon center, which makes it a valuable component in the synthesis of various organic compounds.
Mécanisme D'action
1-(But-1-yn-1-yl)-3,3-dimethylazetidine functions as a nucleophile due to the presence of a triple bond and a quaternary carbon center. It can undergo various reactions, including nucleophilic addition and substitution reactions. 1-(But-1-yn-1-yl)-3,3-dimethylazetidine can also undergo ring-opening reactions to form acyclic compounds.
Effets Biochimiques Et Physiologiques
1-(But-1-yn-1-yl)-3,3-dimethylazetidine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial activity. 1-(But-1-yn-1-yl)-3,3-dimethylazetidine has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-(But-1-yn-1-yl)-3,3-dimethylazetidine is a valuable component in the synthesis of various organic compounds due to its unique properties. It can undergo various reactions, which makes it a versatile building block. However, 1-(But-1-yn-1-yl)-3,3-dimethylazetidine is a highly reactive compound and requires careful handling. It is also relatively expensive, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(But-1-yn-1-yl)-3,3-dimethylazetidine. One potential direction is to investigate its potential as a ligand in the preparation of transition metal complexes. Another direction is to study its potential as an antifungal and antibacterial agent. Additionally, the use of 1-(But-1-yn-1-yl)-3,3-dimethylazetidine in the synthesis of natural products and drugs should be further explored. Finally, the development of new synthetic methods for 1-(But-1-yn-1-yl)-3,3-dimethylazetidine could lead to more efficient and cost-effective synthesis of this valuable compound.
In conclusion, 1-(But-1-yn-1-yl)-3,3-dimethylazetidine is a unique compound that has gained significant attention in the field of scientific research. Its unique properties make it a valuable component in the synthesis of various organic compounds. Further research is needed to explore its potential as a ligand, antifungal and antibacterial agent, and building block for natural products and drugs.
Méthodes De Synthèse
1-(But-1-yn-1-yl)-3,3-dimethylazetidine can be synthesized through a two-step process. The first step involves the reaction of 3,3-dimethyl-1-bromobut-1-yne with sodium azide to form 3,3-dimethyl-1-azido-1-butyne. The second step involves the reduction of the azide group with triphenylphosphine to form 1-(But-1-yn-1-yl)-3,3-dimethylazetidine.
Applications De Recherche Scientifique
1-(But-1-yn-1-yl)-3,3-dimethylazetidine has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including drugs and natural products. 1-(But-1-yn-1-yl)-3,3-dimethylazetidine has also been used as a ligand in the preparation of transition metal complexes, which have applications in catalysis and material science.
Propriétés
Numéro CAS |
116272-84-5 |
|---|---|
Nom du produit |
1-(But-1-yn-1-yl)-3,3-dimethylazetidine |
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
1-but-1-ynyl-3,3-dimethylazetidine |
InChI |
InChI=1S/C9H15N/c1-4-5-6-10-7-9(2,3)8-10/h4,7-8H2,1-3H3 |
Clé InChI |
SSUTUSZXCZMELE-UHFFFAOYSA-N |
SMILES |
CCC#CN1CC(C1)(C)C |
SMILES canonique |
CCC#CN1CC(C1)(C)C |
Synonymes |
Azetidine, 1-(1-butynyl)-3,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



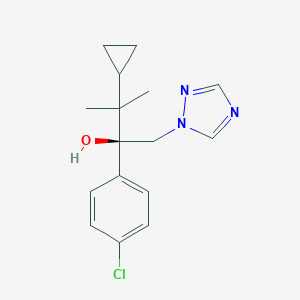
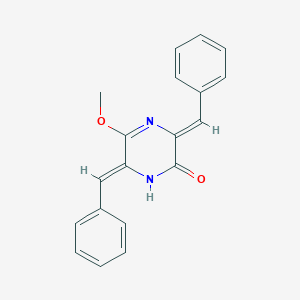
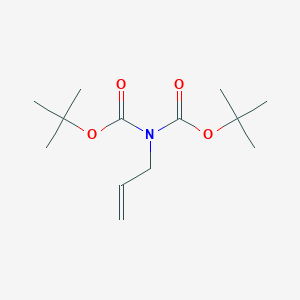
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
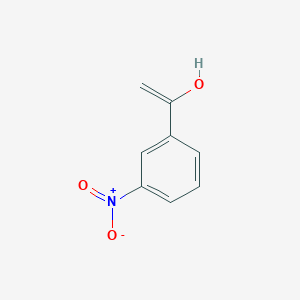
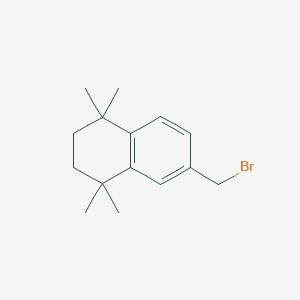
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
